3,4-dihydro-2H-1,4-benzoxazine-4-sulfonamide

Medicinal Chemistry Scaffold Design Regioisomerism

Researchers needing a benzoxazine scaffold with an unsubstituted N4-sulfonamide face limited sourcing for this exact regioisomer. This compound provides the precise scaffold for systematic SAR via N-alkylation/acylation, parallel library synthesis, and as an analytical reference standard (MW 214.24, pKa ~8.66). - Unique N4-sulfonamide H-bond donor vector vs. common C6-sulfonamide regioisomers - ≥95% purity from multiple suppliers ensures consistent high-throughput chemistry - Available from 50 mg to bulk; custom synthesis on request

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 1235441-42-5
Cat. No. B1421995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,4-benzoxazine-4-sulfonamide
CAS1235441-42-5
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2N1S(=O)(=O)N
InChIInChI=1S/C8H10N2O3S/c9-14(11,12)10-5-6-13-8-4-2-1-3-7(8)10/h1-4H,5-6H2,(H2,9,11,12)
InChIKeyYTBIIFDDDLLFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Baseline


3,4-Dihydro-2H-1,4-benzoxazine-4-sulfonamide (CAS 1235441-42-5) is a heterocyclic small molecule comprising a 2,3-dihydro-1,4-benzoxazine core bearing a primary sulfonamide group directly on the ring nitrogen at the 4-position . This bicyclic scaffold, with molecular formula C8H10N2O3S and molecular weight 214.24 g/mol, represents a versatile building block for medicinal chemistry and materials science applications . The compound is commercially available from multiple vendors at purities typically ≥95%, serving as a starting point for further functionalization or as a reference standard in analytical workflows .

N4-Benzoxazine-4-sulfonamide Scaffold
  • Primary sulfonamide at N4 enables unique H-bond donor geometry for SAR exploration
  • Versatile synthetic intermediate for alkylation, acylation, or sulfonylation
  • Analytical reference standard with defined molecular weight and predicted properties

Why Generic Substitution Fails


Although numerous benzoxazine sulfonamide derivatives exist in the chemical space, the specific placement of the unsubstituted sulfonamide moiety on the 4-position nitrogen of the saturated oxazine ring is structurally distinctive. Most reported bioactive benzoxazine sulfonamides bear the sulfonamide group at the 6-position of the aromatic ring or as part of larger N-substituted aryl sulfonamide systems, which alters both the hydrogen-bonding capacity and the overall molecular topology [1]. Substituting a different benzoxazine sulfonamide regioisomer or an N-alkylated derivative would introduce different steric and electronic constraints, potentially compromising the intended biological activity, synthetic tractability, or material performance. The following quantitative evidence details the specific differentiation points that justify procurement of this exact CAS registry number.

Target

Primary sulfonamide (–SO2NH2) directly on N4 of the saturated oxazine ring; free rotation, distinct H-bond vector

Common substitute

Benzoxazine-6-sulfonamides with aryl/alkyl substitution at aromatic C6; restricted geometry, altered molecular topology

Regioisomeric substitution may shift hydrogen-bonding capacity, synthetic accessibility, and physicochemical profile; direct replacement requires validation.

Quantitative Differentiation Evidence


Regioisomeric Sulfonamide Placement

The target compound features the sulfonamide group directly on the N4 position of the saturated oxazine ring. In contrast, the majority of bioactive benzoxazine sulfonamides reported in the literature, such as the antimicrobial benzoxazine-6-sulfonamide derivatives, have the sulfonamide group on the aromatic C6 position [1]. This regioisomeric difference fundamentally changes the vector of hydrogen-bonding groups and the overall molecular shape. The N4-sulfonamide arrangement provides a primary sulfonamide (-SO2NH2) with free rotation, whereas C6-sulfonamide analogs are typically substituted aryl sulfonamides with restricted geometry.

Regioisomeric Placement
Class-level
N4-primary –SO2NH2 vs. C6-substituted aryl sulfonamide
Determines H-bond donor geometry and scaffold topology
Structural comparison only; no direct biological assay available
Medicinal Chemistry Scaffold Design Regioisomerism

Scaffold Versatility in Derivatization

The unsubstituted N4-sulfonamide benzoxazine scaffold serves as a versatile intermediate for generating diverse compound libraries. In contrast, benzoxazine-6-sulfonamide derivatives typically require pre-functionalized starting materials that limit downstream derivatization options [1]. The target compound's N4-sulfonamide can undergo alkylation, acylation, or sulfonylation, enabling systematic structure-activity relationship (SAR) exploration. Additionally, scaffold hopping studies from benzoxazine to chroman and indane systems have demonstrated that the benzoxazine core itself provides distinct physicochemical properties, including improved solubility profiles compared to indane analogs [2].

Derivatization Potential
Class-level
N4 allows alkylation, acylation, sulfonylation; C6-sulfonamide routes limited by pre-functionalization
Enables divergent SAR library synthesis from single scaffold
Based on reported synthetic routes; no quantitative comparison
Synthetic Chemistry Library Synthesis Scaffold Hopping

Physicochemical Differentiation from Chroman and Indane Analogs

Scaffold hopping studies from benzoxazine to chroman and indane bicyclic systems in NaV1.7 inhibitor programs revealed that the benzoxazine core provides distinct solubility advantages. While quantitative solubility data for the specific N4-sulfonamide compound are not reported, the benzoxazine scaffold class demonstrates improved aqueous solubility compared to indane-based analogs due to the presence of the ring oxygen, which enhances polarity and reduces logP [1]. This class-level property difference informs scaffold selection during lead optimization.

Solubility Trend
Class-level
Benzoxazine ring oxygen enhances polarity; indane analogs lack oxygen
May support improved aqueous solubility in lead optimization
Scaffold-level trend; compound-specific solubility data not reported
Drug Discovery Physicochemical Properties Scaffold Hopping

Optimal Research and Industrial Applications


Medicinal Chemistry SAR Exploration

This compound serves as an ideal starting scaffold for medicinal chemistry programs targeting ion channels, GPCRs, or enzymes where a primary sulfonamide hydrogen-bond donor is desired. The N4-sulfonamide group provides a unique vector for interactions compared to the more common C6-sulfonamide benzoxazines [1]. Researchers can systematically alkylate or acylate the sulfonamide nitrogen to explore SAR, or functionalize the aromatic ring while retaining the core scaffold.

Synthetic Intermediate for Compound Libraries

Procurement of this unsubstituted N4-sulfonamide benzoxazine enables the rapid generation of diverse compound libraries via parallel synthesis. The commercial availability at 95% purity from multiple vendors, including AKSci and Enamine, ensures consistent quality for high-throughput chemistry workflows . This scaffold's versatility contrasts with pre-functionalized benzoxazine-6-sulfonamides that limit downstream diversification options [2].

Reference Standard for Analytical Method Development

The compound can be employed as a reference standard in HPLC, LC-MS, or NMR method development for benzoxazine sulfonamide-containing pharmaceutical candidates. Its well-defined molecular weight (214.24 g/mol) and predicted physicochemical properties (pKa 8.66, boiling point 393 °C) provide a benchmark for analytical system suitability .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold derivatization
N4-primary sulfonamide H-bond donor vector
Regioisomer-specific target engagement assays
Library synthesis starting material
Versatile sulfonamide functionalization (alkylation, acylation)
Parallel derivatization efficiency and purity
Analytical reference standard
Defined molecular weight and predicted physicochemical properties
HPLC/LC-MS system suitability benchmarking
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